molecular formula C26H28N2O2 B5455030 4-(benzyloxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide

4-(benzyloxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide

Cat. No.: B5455030
M. Wt: 400.5 g/mol
InChI Key: WYYDRZMOIYVURM-ZXVVBBHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide is an organic compound with a complex structure that includes a benzyloxy group, a tert-butylphenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzyloxybenzaldehyde: This can be achieved by reacting benzyl alcohol with benzaldehyde in the presence of an acid catalyst.

    Synthesis of Benzohydrazide: Benzohydrazide can be synthesized by reacting benzoic acid with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of benzyloxybenzaldehyde with benzohydrazide in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce corresponding alcohols.

Scientific Research Applications

4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)benzaldehyde: Shares the benzyloxy group but lacks the hydrazide moiety.

    N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide: Similar structure but without the benzyloxy group.

Uniqueness

4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the benzyloxy and tert-butylphenyl groups enhances its reactivity and stability, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-19(21-10-14-23(15-11-21)26(2,3)4)27-28-25(29)22-12-16-24(17-13-22)30-18-20-8-6-5-7-9-20/h5-17H,18H2,1-4H3,(H,28,29)/b27-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYDRZMOIYVURM-ZXVVBBHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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